molecular formula C32H32F3N3O4S B12724596 3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(3-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium CAS No. 83783-57-7

3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(3-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium

Cat. No.: B12724596
CAS No.: 83783-57-7
M. Wt: 611.7 g/mol
InChI Key: QZPYAODVJORLHZ-UHFFFAOYSA-N
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Description

EINECS 280-791-9, also known as 3-ethyl-2-[3-[1-ethyl-1,3-dihydro-3-(3-sulphonatobutyl)-5-oxo-2H-1,2,4-triazol-4-yl]propyl]-1,3-dihydro-2H-1,2,4-triazol-5-one, is a chemical compound with a complex molecular structure. It is primarily used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 280-791-9 involves multiple steps, starting with the preparation of the triazole ring. The reaction typically involves the cyclization of appropriate precursors under controlled conditions. The key steps include:

    Formation of the triazole ring: This is achieved by reacting hydrazine derivatives with carbonyl compounds.

    Introduction of the sulphonatobutyl group: This step involves sulfonation reactions using sulfonating agents like sulfur trioxide or chlorosulfonic acid.

    Ethylation: The final step involves the ethylation of the triazole ring using ethylating agents such as ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of EINECS 280-791-9 follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: These are used to ensure consistent reaction conditions and high yield.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

EINECS 280-791-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonatobutyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

EINECS 280-791-9 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of EINECS 280-791-9 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved include:

    Enzyme inhibition: The compound can inhibit specific enzymes, leading to changes in metabolic pathways.

    Receptor binding: It can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

EINECS 280-791-9 can be compared with other triazole derivatives:

    3-ethyl-4-methyl-1,2,4-triazole: Similar structure but lacks the sulphonatobutyl group.

    1,2,4-triazole-3-thiol: Contains a thiol group instead of the sulphonatobutyl group.

    4-amino-1,2,4-triazole: Contains an amino group instead of the sulphonatobutyl group.

Uniqueness

The presence of the sulphonatobutyl group in EINECS 280-791-9 imparts unique chemical properties, making it more soluble in water and enhancing its reactivity in certain chemical reactions.

Properties

CAS No.

83783-57-7

Molecular Formula

C32H32F3N3O4S

Molecular Weight

611.7 g/mol

IUPAC Name

4-[3-ethyl-2-[(E,3E)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]butane-2-sulfonate

InChI

InChI=1S/C32H32F3N3O4S/c1-4-36-26-16-15-25(32(33,34)35)21-27(26)38(19-18-22(3)43(39,40)41)30(36)12-9-13-31-37(5-2)28-20-24(14-17-29(28)42-31)23-10-7-6-8-11-23/h6-17,20-22H,4-5,18-19H2,1-3H3

InChI Key

QZPYAODVJORLHZ-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)O/C1=C/C=C/C4=[N+](C5=C(N4CCC(C)S(=O)(=O)[O-])C=C(C=C5)C(F)(F)F)CC

Canonical SMILES

CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC=CC4=[N+](C5=C(N4CCC(C)S(=O)(=O)[O-])C=C(C=C5)C(F)(F)F)CC

Origin of Product

United States

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